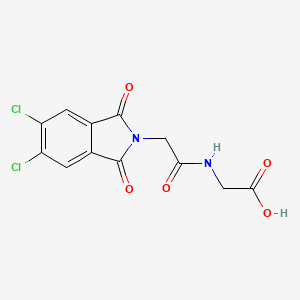

2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

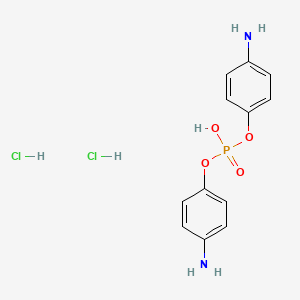

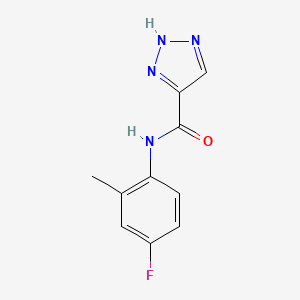

The compound “2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid” is a complex organic molecule. It is non-planar with dihedral angles between the phthalimide and acetamide mean planes .

Synthesis Analysis

The synthesis of this compound involves a reaction of 5,6-dichloroisobenzofuran-1,3-dione with 2-aminoacetic acid in xylene at 160° C for 40 hours. The precipitate that formed during the reaction was filtered, washed with water and hexanes, and dried.Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a phthalimide group, an acetamide group, and an acetic acid group . The molecule is non-planar with dihedral angles of 89.08 and 83.21° between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes, respectively .Physical and Chemical Properties Analysis

The compound has a molecular weight of 274.05 g/mol. It is stored in a sealed, dry environment at 2-8°C . The boiling point of the compound is not specified .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Anti-inflammatory Applications : A study by Nikalje, Hirani, and Nawle (2015) discussed the synthesis and evaluation of novel acetic acid derivatives for anti-inflammatory activity. These derivatives exhibited promising results in both in vitro and in vivo models and showed binding affinity towards human serum albumin. This suggests the potential use of these compounds in developing anti-inflammatory drugs (Nikalje, Hirani, & Nawle, 2015).

Chemical Synthesis and Structural Studies

- Caffeine Adduct Formation : Bhatti et al. (2011) reported on the crystal structure of a title adduct formed between caffeine and 2-(1,3-dioxoisoindolin-2-yl)acetic acid. This study highlights the compound's ability to form complex structures, which could be relevant in materials science or pharmaceutical research (Bhatti et al., 2011).

Green Chemistry and Drug Design

- Environment-Friendly Syntheses : Reddy, Reddy, and Dubey (2014) developed environmentally friendly methods to synthesize potential analgesic and antipyretic compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)acetic acid. This approach emphasizes the importance of green chemistry in drug discovery and design (Reddy, Reddy, & Dubey, 2014).

Antimicrobial Activity

- Potential Antimicrobial Agents : Bedair et al. (2006) synthesized derivatives of 4-aminophenylacetic acid, using (dioxoisoindolin-2-yl)phenylacetic acid as a key intermediate. Some of these compounds exhibited promising antimicrobial activities, indicating the potential application of these derivatives in antimicrobial drug development (Bedair et al., 2006).

Auxin Activity and Plant Growth

- Auxin Activity in Plants : Hatano, Katayama, and Marumo (1987) synthesized 5,6-Dichloroindole-3-acetic acid, a compound related to 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid, and found it to be a potent auxin. It demonstrated strong auxin activity in various bioassays, suggesting its potential use in plant growth regulation (Hatano, Katayama, & Marumo, 1987).

Mécanisme D'action

Target of Action

The primary target of 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid is Cereblon (CRBN), a protein that can be recruited by this compound . CRBN plays a crucial role in various biological processes, including cellular homeostasis and the ubiquitin-proteasome system.

Mode of Action

This compound interacts with its target, CRBN, forming a complex . This interaction leads to changes in the protein’s function and can influence various cellular processes. The exact nature of these changes depends on the specific context within the cell and the presence of other interacting molecules.

Biochemical Pathways

The interaction of this compound with CRBN can affect several biochemical pathways. These pathways are involved in a wide range of biological processes, from cellular homeostasis to the ubiquitin-proteasome system . The downstream effects of these pathway alterations can vary widely, depending on the specific cellular context.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with CRBN and the subsequent alterations in biochemical pathways . These effects can include changes in protein function, alterations in cellular processes, and potential impacts on disease states.

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid may also interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the potential biochemical interactions of this compound, it is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structural similarity to indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-[[2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O5/c13-7-1-5-6(2-8(7)14)12(21)16(11(5)20)4-9(17)15-3-10(18)19/h1-2H,3-4H2,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMPTWANUDLRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate](/img/structure/B2686042.png)

![Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate](/img/structure/B2686045.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2686050.png)

![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2686054.png)

![2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2686059.png)